molecular formula C20H25N3O5 B563529 Desisopropyl Disopyramide-d7 Oxalate CAS No. 1216961-48-6

Desisopropyl Disopyramide-d7 Oxalate

Cat. No.: B563529
CAS No.: 1216961-48-6
M. Wt: 394.479
InChI Key: VZVCIBBRKTYOOA-LBRFFFIWSA-N
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Description

Desisopropyl Disopyramide-d7 Oxalate, also known as this compound, is a useful research compound. Its molecular formula is C20H25N3O5 and its molecular weight is 394.479. The purity is usually 95%.
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Scientific Research Applications

  • Analytical Chemistry Applications :

    • Desisopropyl Disopyramide-d7 Oxalate has been studied for its use in analytical chemistry, particularly in the quantification of disopyramide (DP) and its metabolite, mono-N-desisopropyl-disopyramide (MNDP), in serum. A study described a reliable assay for this purpose, employing techniques like gas-liquid chromatography with nitrogen-selective detection (Brien, Nakatsu, & Armstrong, 1983).
  • Pharmacokinetics and Metabolism :

    • The enantiomers of disopyramide and its metabolites have been analyzed for their effects on electrophysiological characteristics in animal models. These studies help in understanding the drug’s behavior and its transformation in the body (Vanhoutte, Vereecke, Carmeliet, & Verbeke, 1991).
    • Research has also focused on the clinical pharmacokinetics of disopyramide, studying its absorption, metabolism, excretion, and binding to plasma proteins (Siddoway & Woosley, 1986).
  • Pharmacological and Biochemical Research :

    • The compound has been subject to pharmacological research, exploring its interaction with other molecules and its behavior in biological systems. This includes studies on the binding of disopyramide enantiomers by human alpha(1)-acid glycoprotein and the relationships between drug binding and various biological factors (Hanada, Ohta, Hirai, Arai, & Ogata, 2000).
  • Chemical and Material Science :

    • In the field of chemical and material sciences, disopyramide and related compounds have been studied for their properties and applications. This includes research on dysprosium complexes with mono-/di-carboxylate ligands and their structural characterization, which can have implications in various industrial and research applications (Zhang et al., 2014).

Mechanism of Action

Target of Action

Desisopropyl Disopyramide-d7 Oxalate is a labeled metabolite of Disopyramide . Disopyramide is an antiarrhythmic medication used in the treatment of ventricular tachycardia . The primary target of Disopyramide and its metabolites is the sodium channels in the heart. By blocking these channels, they slow down the electrical conduction in the heart, thereby stabilizing the heart rhythm.

Properties

IUPAC Name

4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-phenyl-2-pyridin-2-ylbutanamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O.C2H2O4/c1-14(2)20-13-11-18(17(19)22,15-8-4-3-5-9-15)16-10-6-7-12-21-16;3-1(4)2(5)6/h3-10,12,14,20H,11,13H2,1-2H3,(H2,19,22);(H,3,4)(H,5,6)/i1D3,2D3,14D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVCIBBRKTYOOA-LBRFFFIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661892
Record name Oxalic acid--2-phenyl-4-{[(~2~H_7_)propan-2-yl]amino}-2-(pyridin-2-yl)butanamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216961-48-6
Record name Oxalic acid--2-phenyl-4-{[(~2~H_7_)propan-2-yl]amino}-2-(pyridin-2-yl)butanamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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